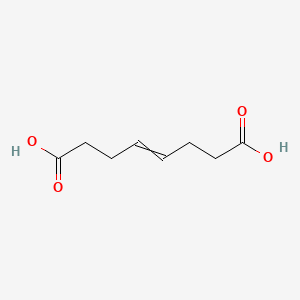

Oct-4-enedioic acid

Description

Contextualization within Unsaturated Dicarboxylic Acid Research

Unsaturated dicarboxylic acids are organic compounds containing two carboxylic acid functional groups and at least one carbon-carbon double bond. This combination of features imparts a unique reactivity, making them valuable building blocks in organic synthesis and polymer chemistry. Research in this area is driven by the desire to create novel polymers with tailored properties and to develop sustainable chemical production routes from renewable resources. Oct-4-enedioic acid, with its eight-carbon chain and a double bond at the fourth position, is a key member of this class of compounds. Its structure allows for a variety of chemical modifications, including polymerization, esterification, and addition reactions across the double bond.

Significance of this compound as a Chemical Synthon and Bio-based Precursor

This compound serves as a crucial intermediate in both biological and synthetic chemical pathways. In metabolic processes, it is a naturally occurring product of the peroxisomal beta-oxidation of oleic acid, a common fatty acid found in vegetable oils. Current time information in Bangalore, IN. This biological origin positions this compound as a prime candidate for a bio-based precursor, offering a renewable alternative to petroleum-derived chemicals.

As a chemical synthon, its bifunctional nature, with carboxylic acid groups at both ends and a central double bond, allows it to be a building block for a range of valuable molecules. A significant application lies in polymer science, particularly in the synthesis of polyesters and polyamides. nih.gov The presence of the double bond in the polymer backbone can be exploited to introduce specific properties or for further chemical modifications, such as cross-linking. The isotopically labeled version, (1,8-13C2)this compound, is also a valuable tool in metabolic research, enabling scientists to trace the fate of dicarboxylic acids in biological systems. nih.gov

Historical Overview of Relevant Synthetic and Biotechnological Endeavors for Dicarboxylic Acids

The study of dicarboxylic acids has a rich history, with early research focusing on their isolation from natural sources and their synthesis via oxidation of various organic compounds. For instance, azelaic acid was identified as a product of the oxidation of oleic acid with nitric acid. gerli.com The development of industrial processes for dicarboxylic acids, such as the synthesis of adipic acid for nylon production, marked a significant milestone in polymer chemistry. gerli.com

Historically, the production of dicarboxylic acids relied heavily on chemical synthesis from petrochemical feedstocks. nih.gov However, the latter half of the 20th century saw the rise of biotechnological approaches. A pivotal discovery in this area was the understanding of ω-oxidation of fatty acids by microorganisms, a pathway that leads to the formation of dicarboxylic acids. gerli.com This opened the door for the development of fermentation-based processes using yeasts like Candida tropicalis to produce a variety of dicarboxylic acids from fatty acids and alkanes. nih.gov These endeavors laid the groundwork for the current focus on producing specific unsaturated dicarboxylic acids like this compound from renewable feedstocks.

Current Research Frontiers and Prospective Directions in this compound Studies

Modern research on this compound is concentrated on optimizing its production through sustainable methods and expanding its applications. A major frontier is the enhancement of biotechnological production routes. This involves metabolic engineering of microorganisms, such as Candida tropicalis, to improve the efficiency of converting oleic acid into this compound. nih.gov Researchers are fine-tuning fermentation conditions and exploring different substrates to maximize yields and productivity. researchgate.net

Another active area of investigation is the use of this compound in the synthesis of novel bio-based polymers. nih.govresearchgate.net Scientists are creating polyesters and polyamides from this diacid and studying their thermal and mechanical properties. The goal is to develop biodegradable and high-performance plastics that can replace their fossil-fuel-based counterparts. Future research will likely focus on scaling up the bio-production of this compound to an industrial level, exploring its use in creating a wider range of specialty chemicals, and further investigating its role in metabolic pathways.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12O4 | Current time information in Bangalore, IN.oup.com |

| Molecular Weight | 172.18 g/mol | oup.com |

| Appearance | Solid | nih.gov |

| Isomeric Forms | cis ((Z)-oct-4-enedioic acid) and trans ((E)-oct-4-enedioic acid) | gerli.comnih.gov |

| Microorganism | Substrate | Product | Reported Yield/Titer | Source |

|---|---|---|---|---|

| Candida tropicalis | Oleic acid | 1,18-cis-octadec-9-enedioic acid (a precursor related to this compound metabolism) | approx. 45 g/L | nih.gov |

| Engineered E. coli | Glycerol | Adipate (B1204190) (C6), Suberate (C8) | 170 mg/L (Adipate), 254 mg/L (Suberate) | nih.gov |

| Candida tropicalis | Fatty acids/alkanes | C12 DCA | 140 g/L | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C8H12O4 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

oct-4-enedioic acid |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12) |

InChI Key |

LQVYKEXVMZXOAH-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C=CCCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oct 4 Enedioic Acid

Chemo-Catalytic Synthesis Strategies for Oct-4-enedioic Acid and its Structural Analogues

Chemo-catalytic strategies are central to the modern synthesis of unsaturated dicarboxylic acids, providing powerful tools to construct carbon-carbon double bonds and introduce carboxylic acid functionalities with high precision. These methods are pivotal for converting unsaturated fatty acids and other olefinic precursors into target molecules like this compound and its structural variants.

Olefin metathesis is a catalytic reaction that involves the exchange of alkylidene groups between two alkenes, proving to be a highly effective method for C-C bond formation. scielo.br This reaction is particularly valuable in oleochemistry for converting unsaturated fatty acid esters into unsaturated diesters, which serve as crucial intermediates for polymers and specialty chemicals. ias.ac.inscielo.br The fundamental mechanism, proposed by Chauvin, involves a [2+2] cycloaddition between an alkene and a transition metal alkylidene, forming a metallacyclobutane intermediate that rearranges to yield new olefinic products. ias.ac.in

Self-metathesis involves a reaction where double bonds within the same type of molecule are rearranged. ias.ac.in First reported by Boelhouwer and co-workers, the self-metathesis of long-chain unsaturated fatty acid esters is a selective route to produce symmetrical, long-chain unsaturated α,ω-dicarboxylic acids and hydrocarbons. ias.ac.inresearchgate.net For instance, the self-metathesis of oleic acid (or its methyl ester) yields octadec-9-enedioic acid and 9-octadecene. d-nb.inforesearchgate.net Similarly, self-metathesis of fatty acids from various vegetable oils, such as soybean, rapeseed, and linseed oil, has been investigated for producing symmetrical long-chain unsaturated dicarboxylic acids. researchgate.netresearchgate.net This approach is foundational for creating long-chain diacids from renewable oleochemical feedstocks. d-nb.info A three-step synthetic route has been proposed where the self-metathesis of oleic acid produces 1,18-octadec-9-enedioic acid, which can be further functionalized. researchgate.net

Cross-metathesis, the reaction between two different olefinic molecules, offers greater versatility for synthesizing specifically tailored dicarboxylic acids and their derivatives. ias.ac.in This technique allows for the adjustment of chain lengths and the introduction of various functional groups. ias.ac.innih.govacs.org

A significant application is the cross-metathesis of common fatty acids with other olefins. Research has demonstrated that reacting oleic acid with hex-3-enedioic acid can produce unsaturated dicarboxylic acids with adjustable mean chain lengths. nih.govacs.orgruhr-uni-bochum.de The cross-metathesis of fatty acid methyl esters, such as methyl oleate (B1233923), with eugenol (B1671780) has been achieved under mild conditions, yielding functionalized phenolic compounds with high conversion and selectivity. acs.org Furthermore, cross-metathesis can be employed to create a diverse library of internal olefins by reacting fatty acid derivatives with partners that bear different functionalities. ias.ac.in

A specific example leading to a derivative of the target compound is the synthesis of 2,7-Bis-ethoxycabonyl-oct-4-enedioic acid diethylester, which was accomplished using standard solution-phase metathesis conditions. wpmucdn.com This highlights the capability of cross-metathesis to construct complex, functionalized diacid structures.

The success of olefin metathesis is highly dependent on the catalyst system and reaction conditions. A range of catalysts based on tungsten, molybdenum, rhenium, and ruthenium have been developed and employed. ias.ac.in

Ruthenium-based Catalysts : Grubbs' first, second, and third-generation catalysts, as well as Hoveyda-Grubbs catalysts, are widely used due to their high activity and functional group tolerance. ias.ac.inresearchgate.net For example, a second-generation Grubbs catalyst was used for the self-metathesis of soy fatty acids at a low loading of 0.01 mol% under solvent-free conditions. researchgate.netresearchgate.net These catalysts have proven effective for the cross-metathesis of fatty acid methyl esters with various partners. acs.org

Rhenium and Tungsten-based Catalysts : Heterogeneous rhenium-based catalysts, such as Re₂O₇/Al₂O₃ activated with tetraalkyltin compounds, are effective for the metathesis of unsaturated esters under mild conditions. scielo.brsciencepub.net Homogeneous tungsten-based systems like WCl₆/Me₄Sn have also been studied. scielo.br These systems are often preferred for certain industrial applications, with rhenium-based catalysts being notable for their activation and regeneration procedures. scielo.br

Bifunctional Catalyst Systems : A novel approach combines an isomerization catalyst with a metathesis catalyst. A dimeric palladium(I) complex, [Pd(μ-Br)(t)Bu₃P]₂, can catalyze the migration of double bonds within fatty acids, while a compatible ruthenium metathesis catalyst simultaneously acts on the resulting mixture of isomers. nih.govacs.orgruhr-uni-bochum.de This isomerizing metathesis strategy allows for the production of unsaturated dicarboxylic acids with defined distributions from readily available fatty acid mixtures. nih.govacs.org

Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, is crucial. Solvent-free conditions are often sought to improve process efficiency and sustainability. researchgate.net Studies have shown that for certain cross-metathesis reactions, a temperature of 50 °C provides an appropriate balance between high conversion and minimizing side reactions like isomerization. acs.org

| Reaction Type | Substrate(s) | Catalyst System | Key Conditions | Product(s) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Self-Metathesis | Soy, Rapeseed, Tall, Linseed Oil Fatty Acids | Grubbs' 2nd Gen. Catalyst | Solvent-free, 50°C, 0.01 mol% catalyst | Symmetrical long-chain unsaturated α,ω-dicarboxylic acids | High conversion (>80%), High yield (>70%) | researchgate.net |

| Self-Metathesis | Methyl Linoleate | Re₂O₇/SiO₂-Al₂O₃/SnBu₄ | 60°C | Primary metathesis products (inc. diesters) | 87% conversion | sciencepub.net |

| Isomerizing Cross-Metathesis | Oleic Acid + Hex-3-enedioic acid | [Pd(μ-Br)tBu₃P]₂ + NHC–indylidene ruthenium complex | - | Unsaturated dicarboxylic acids with adjustable mean chain lengths | - | nih.govacs.org |

| Cross-Metathesis | Methyl Oleate + Eugenol | Grubbs' 2nd Gen. Catalyst (G2) | 2-propanol, 50°C, 0.1 mol% Ru | Functionalized phenolic monoesters | >90% conversion, >98% selectivity | acs.org |

Oxidative cleavage is a powerful synthetic route where the carbon-carbon double bond of an unsaturated fatty acid is broken to yield shorter-chain mono- and dicarboxylic acids. rsc.orgresearchgate.net This method is a cornerstone of oleochemistry for producing valuable industrial chemicals. researchgate.net Historically, ozonolysis has been a primary method, but its hazardous nature has prompted the search for alternative, more benign oxidant systems. rsc.orgresearchgate.net

Modern approaches focus on using active catalysts with safer oxidants. Transition metals such as ruthenium (Ru), tungsten (W), osmium, and manganese have been investigated extensively. rsc.orgresearchgate.net For example, the valorization of palm oil has been achieved through the oxidative cleavage of its unsaturated fatty acid components using Ru-carbon catalysts. acs.org In this process, the olefinic bonds are broken to produce azelaic acid, a valuable dicarboxylic acid, with yields around 85% at room temperature using NaIO₄ as the oxidant. acs.org

Enzymatic methods also present a promising alternative. Laccase-catalyzed oxidative cleavage has been applied to produce dicarboxylic acids from hydroxy and oxo fatty acids. nih.gov This biocatalytic process can cleave C-C double bonds near other functional groups, offering a green pathway to compounds like sebacic acid from specific biomass-derived fatty acid substrates. nih.gov

| Substrate | Catalyst/Enzyme | Oxidant | Primary Dicarboxylic Acid Product | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Unsaturated Fatty Acids in Palm Oil | Ru-carbon complex | NaIO₄ | Azelaic acid | ~85% yield, >99% conversion | acs.org |

| 10-oxo-cis-12,cis-15-octadecadienoic acid | Laccase | - | Sebacic acid | 35% conversion | nih.gov |

| Oleic Acid | Various (e.g., Ru, W based) | O₃, H₂O₂, etc. | Azelaic acid | - | rsc.orgresearchgate.net |

Carbonylation reactions, which introduce carbon monoxide (CO) into organic molecules, provide attractive routes to carboxylic acids and their esters. google.com These methods are particularly useful for synthesizing precursors to commercially important dicarboxylic acids like adipic acid.

One established strategy is the oxidative carbonylation of dienes. For example, 1,3-butadiene (B125203) can be converted into hexenedioic acid esters, such as dimethyl hex-3-ene-1,6-dioate, using a heterogeneous palladium catalyst. google.com This unsaturated diester can then be hydrogenated to produce adipate (B1204190) esters, the direct precursors to adipic acid. google.com

More recent developments include palladium-catalyzed carbonylative transformations using alternative CO sources. Formic acid, activated by dicyclohexylcarbodiimide (B1669883) (DCC), can serve as both a coupling partner and a CO source for the carbonylation of aryl and vinyl halides to produce carboxylic acids. acs.org Another innovative approach is the palladium-catalyzed carbonylative telomerization of 1,3-butadiene with carboxylic acids to directly form mixed 3,8-nonadienoic anhydrides. rsc.org These highly reactive anhydrides can be used in one-pot sequences for further transformations. rsc.org Additionally, direct dicarbonylation of substrates like allylic alcohols, catalyzed by palladium complexes with specific bisphosphine ligands, offers a direct pathway to dicarboxylic acids. researchgate.net These carbonylative routes represent a versatile toolkit for building the dicarboxylic acid framework from simple, readily available C4 building blocks. google.comnih.gov

Multi-Component Reactions for Constructing this compound Frameworks

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgtcichemicals.com This approach offers significant advantages, including reduced synthesis steps, lower waste generation, and the ability to rapidly create complex molecular structures. tcichemicals.comnih.gov Well-known MCRs include the Passerini, Ugi, Biginelli, and Hantzsch reactions. organic-chemistry.orgmdpi.combeilstein-journals.org

The direct synthesis of the this compound framework using a single, documented multi-component reaction is not prominently featured in current literature. However, the principles of MCRs can be applied to construct precursors or analogs. For instance, an Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, could theoretically be designed with reactants bearing appropriate functional groups. nih.govmdpi.com By selecting a dicarboxylic acid and an aldehyde that contains a latent carboxylic acid function, a complex intermediate could be formed, which upon subsequent chemical modification, might yield the desired this compound structure. Similarly, the Passerini reaction, a three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide, could be envisioned to create a backbone that could be further elaborated into the target molecule. nih.govmdpi.com

The primary challenge lies in designing the reaction to control the formation of the double bond at the C4 position and ensuring the terminal carboxylic acid functionalities. While MCRs are powerful for generating molecular diversity, their application to a symmetrical, unsaturated dicarboxylic acid like this compound would require highly specialized, functionalized substrates that are not standard for common MCRs. organic-chemistry.org

Stereoselective Synthesis of (E)- and (Z)-Oct-4-enedioic Acid

The geometry of the double bond in this compound gives rise to two stereoisomers: (E)-oct-4-enedioic acid and (Z)-oct-4-enedioic acid. The specific isomer can significantly influence the material properties of polymers derived from it. Therefore, controlling the stereochemical outcome of the synthesis is crucial. Stereoselective synthesis aims to produce a single, desired stereoisomer with high purity. ethz.ch

The (E)-isomer of this compound is a known compound, identified by CAS Number 48059-97-8. lookchem.comsigmaaldrich.combldpharm.com The synthesis of specific alkene isomers can be achieved through several established methodologies.

Key strategies for stereoselective synthesis include:

Wittig-type Reactions: The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons reaction) are fundamental for alkene synthesis. The stereochemical outcome can often be controlled by the choice of reagents and reaction conditions. For example, unstabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides generally yield (E)-alkenes.

Alkyne Reduction: A common strategy involves the synthesis of oct-4-ynedioic acid, followed by a stereoselective reduction of the triple bond.

For (Z)-alkenes: Partial hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), selectively produces the cis or (Z)-isomer.

For (E)-alkenes: Dissolving metal reduction, such as using sodium metal in liquid ammonia, typically yields the trans or (E)-isomer.

Photoredox/Nickel Dual Catalysis: Modern catalytic methods offer pathways for stereodivergent synthesis. By selecting different ligands or photocatalysts, it is possible to steer a reaction toward either the (E) or (Z) product from common precursors. researchgate.net For example, a reductive coupling between appropriate vinyl and allyl precursors could be controlled to furnish either isomer. researchgate.net

While specific, detailed procedures for the stereoselective synthesis of this compound itself are not extensively detailed in the surveyed literature, these general principles represent the state-of-the-art approaches that would be applied to achieve this goal.

Biotechnological and Bio-based Production of this compound

Biotechnological routes offer a sustainable alternative to conventional chemical synthesis, utilizing microorganisms and renewable feedstocks to produce valuable chemicals like dicarboxylic acids (DCAs). researchgate.netresearchgate.net

Microbial Fermentation Routes for Dicarboxylic Acid Production

Microbial fermentation is a cornerstone of bio-based chemical production. unibo.it Various microorganisms, particularly yeasts and bacteria, have the natural ability to convert substrates like alkanes and fatty acids into α,ω-dicarboxylic acids. unibo.itnih.gov The central metabolic process involves two key pathways:

ω-Oxidation Pathway: This pathway initiates the conversion. A cytochrome P450 monooxygenase enzyme hydroxylates the terminal methyl group (the ω-carbon) of a fatty acid or alkane. Subsequent oxidations by alcohol and aldehyde dehydrogenases convert this hydroxyl group into a carboxylic acid, forming the α,ω-dicarboxylic acid. nih.govacs.org

β-Oxidation Pathway: This is a degradation pathway. The newly formed DCA can be shortened by the sequential removal of two-carbon acetyl-CoA units in the peroxisome. acs.org For production purposes, this pathway is undesirable as it consumes the target product. nih.govasm.org

Therefore, a primary strategy in developing production strains is to enhance the ω-oxidation pathway while blocking the β-oxidation pathway. nih.gov

Engineered Microbial Hosts for Enhanced Yields (e.g., Candida tropicalis)

The yeast Candida tropicalis has emerged as a particularly effective host for producing long-chain DCAs. researchgate.netnih.gov Its efficiency has been dramatically improved through targeted metabolic engineering. nih.gov

A key strategy involves the disruption of the β-oxidation pathway to prevent the degradation of the synthesized DCAs. In C. tropicalis, this has been achieved by sequentially knocking out the four genes that encode for acyl-CoA oxidase, the enzyme catalyzing the first step of β-oxidation. nih.gov This modification redirects the metabolic flux entirely towards the ω-oxidation pathway, leading to a 100% conversion efficiency of the fatty acid substrate to the corresponding DCA. nih.gov

To further boost productivity, the rate-limiting step of the ω-oxidation pathway—the initial hydroxylation—is targeted. This is accomplished by amplifying the genes encoding cytochrome P450 monooxygenase and its redox partner, NADPH-cytochrome reductase. nih.gov Strains with amplified copies of these genes exhibit higher ω-hydroxylase activity and have demonstrated a 30% increase in productivity in fermentation processes. nih.gov

| Genetic Modification in Candida tropicalis | Target Gene/Enzyme | Purpose | Reported Outcome |

|---|---|---|---|

| Gene Disruption (Knockout) | Acyl-CoA Oxidase (POX genes) | Block the β-oxidation pathway | Prevents degradation of dicarboxylic acids, improving conversion efficiency to 100%. nih.gov |

| Gene Amplification (Overexpression) | Cytochrome P450 Monooxygenase and NADPH-Cytochrome Reductase | Enhance the rate-limiting ω-oxidation step | Increased ω-hydroxylase activity and a 30% increase in productivity. nih.gov |

| Transporter Engineering (Overexpression) | Fatty Acid Transporter (ctfat1p) | Improve substrate uptake into the cell | Increased dicarboxylic acid yield by 30.10%. nih.gov |

| Transporter Engineering (Knockout) | Peroxisomal Transporter (ctpxa1p) | Reduce fatty acid transport into the peroxisome for degradation | Increased dicarboxylic acid yield by 21.90%. nih.gov |

Biotransformation of Renewable Feedstocks (e.g., Oleic Acid) to Unsaturated Dicarboxylic Acids

A significant advantage of biotechnological production is the ability to use renewable feedstocks derived from plant oils and animal fats. asm.orgnih.gov Oleic acid (a C18:1 unsaturated fatty acid), a major component of various natural oils, is a key substrate for producing unsaturated DCAs. nih.govnih.gov

Candida tropicalis has been successfully used as a whole-cell biocatalyst for the biotransformation of oleic acid into 1,18-cis-octadec-9-enedioic acid (cis-ODA). nih.gov The process is highly specific, preserving the cis configuration of the double bond, which is difficult to achieve through traditional chemical synthesis. nih.gov Studies have shown that this biotransformation can achieve final titers of approximately 45 g/L with a yield of 70%. nih.gov

The metabolic machinery of C. tropicalis is versatile, capable of converting a range of both saturated and unsaturated fatty acids with chain lengths from C12 to C22 into their corresponding dicarboxylic acids. nih.gov The process can also start from n-alkanes, which are first oxidized to fatty acids and then enter the same ω-oxidation pathway. researchgate.net Research has also shown that urinary octenedioic acids in mammals are derived from the metabolic oxidation of oleic and linoleic acids, further supporting the biological link between common fatty acids and unsaturated dicarboxylic acids. nih.gov

| Renewable Feedstock | Microorganism | Primary Dicarboxylic Acid Product | Reference |

|---|---|---|---|

| Oleic Acid (C18:1) | Candida tropicalis | 1,18-cis-octadec-9-enedioic acid | nih.gov |

| n-Alkanes (C12-C14) | Candida tropicalis | Dodecanedioic acid, Tetradecanedioic acid | researchgate.net |

| Fatty Acids (general) | Candida tropicalis | Long-chain α,ω-dicarboxylic acids | asm.org |

| Glucose (de novo synthesis) | Engineered Escherichia coli | Adipate (C6), Suberate (C8), Sebacate (C10) | nih.gov |

Metabolic Engineering Strategies for Pathway Optimization

Optimizing microbial strains for the overproduction of DCAs involves a systems-level approach using various metabolic engineering strategies. acs.orgbohrium.com These strategies are designed to channel metabolic flux towards the desired product while minimizing its consumption and the formation of byproducts.

Core strategies include:

Blocking Competing Pathways: As discussed, the primary strategy is to block the β-oxidation pathway by deleting key genes like those for acyl-CoA oxidase. nih.govasm.org This is the most critical step to ensure the accumulation of the final DCA product.

Improving Substrate and Product Transport: The efficiency of transporting hydrophobic substrates (fatty acids) into the cell and across internal membranes (like the peroxisome) can impact production rates. Engineering transporter proteins, such as by overexpressing cell membrane fatty acid transporters (e.g., CtFat1p) or knocking out peroxisomal transporters (e.g., CtPxa1p), has been shown to enhance DCA yields in C. tropicalis. nih.gov

Host Selection and Engineering: While Candida yeasts are natural producers, other industrial microbes like Escherichia coli and Corynebacterium glutamicum are being engineered with artificial pathways to produce DCAs from simple sugars like glucose. nih.govpnas.org This decouples production from fatty acid feedstocks and allows for a broader range of renewable inputs.

These integrated engineering approaches are crucial for developing economically viable and efficient microbial cell factories for the sustainable production of this compound and other dicarboxylic acids. acs.orgpnas.org

| Engineering Strategy | Mechanism | Example Target | Desired Outcome |

|---|---|---|---|

| Pathway Blocking | Prevent degradation of the target product. | Acyl-CoA oxidase (β-oxidation) | Accumulation of dicarboxylic acid. nih.gov |

| Pathway Enhancement | Increase the rate of the main synthesis pathway. | Cytochrome P450 monooxygenase (ω-oxidation) | Higher productivity and conversion rate. nih.gov |

| Transporter Engineering | Optimize the uptake of substrates and compartmentalization. | Cell membrane and peroxisomal fatty acid transporters | Improved substrate availability and reduced product loss. nih.gov |

| Pathway Introduction | Create artificial pathways in robust industrial hosts. | ω-oxidation pathway in E. coli | Production from simple sugars like glucose. nih.gov |

Enzymatic Synthesis and Biocatalytic Transformations of Related Compounds

The biotechnological production of dicarboxylic acids (DCAs) from renewable resources is an area of growing industrial interest. europa.eunih.gov While specific enzymatic pathways for the direct synthesis of this compound are not extensively detailed in current literature, the methodologies developed for structurally related saturated and unsaturated DCAs provide a clear framework for its potential biocatalytic production. These methods often employ whole-cell biocatalysts or isolated enzyme systems to achieve high selectivity under mild reaction conditions, which are often unattainable through traditional chemical synthesis. nih.govfrontiersin.org

One of the most well-established biological routes for DCA production is the ω-oxidation pathway, typically found in yeasts and bacteria. unibo.it This pathway converts fatty acids or alkanes into their corresponding α,ω-dicarboxylic acids. The process involves a three-step enzymatic cascade:

ω-Hydroxylation : The terminal methyl group of the fatty acid is hydroxylated by a cytochrome P450 monooxygenase (CYP) enzyme system, which also includes an associated NADPH reductase (CPR). unibo.it

Alcohol Oxidation : The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by either a fatty alcohol oxidase (FAO) or an alcohol dehydrogenase (ADH). unibo.it

Aldehyde Oxidation : Finally, a fatty aldehyde dehydrogenase (FAldDH) oxidizes the terminal aldehyde group to a carboxylic acid, yielding the final α,ω-dicarboxylic acid. unibo.it

Whole-cell biocatalysis using genetically modified yeast strains, such as Candida tropicalis, has been effectively used to produce long-chain unsaturated DCAs. nih.gov For instance, a strain of C. tropicalis with disrupted β-oxidation pathway genes (pox4/pox5) has been used for the biotransformation of oleic acid into 1,18-cis-octadec-9-enedioic acid. nih.gov This demonstrates the potential to preserve the double bond configuration of an unsaturated fatty acid precursor during its conversion to a DCA. nih.gov In optimized fed-batch processes, such systems have achieved final product titers of approximately 45 g/L with a peak volumetric productivity of 0.56 g/L/h. nih.gov

Engineered microbial consortia represent another advanced strategy. nih.gov Researchers have designed systems with multiple Escherichia coli cell modules, each responsible for a different step in a biocatalytic cascade. nih.gov This modular approach has been successful in converting cycloalkanes, such as cyclohexane, into adipic acid (a C6 DCA). nih.gov This strategy reduces the metabolic burden on a single organism and allows for efficient conversion without the need for exogenous coenzymes. nih.gov Such a system could conceivably be adapted to produce this compound from a suitable C8 precursor.

Furthermore, enzymes are not only used for synthesis but also for transformations of existing DCAs. Enoate reductases (ERs), for example, have been shown to hydrogenate the double bonds of unsaturated dicarboxylic acids like 2-hexenedioic acid and muconic acid to produce adipic acid with yields up to 99%. semanticscholar.org This highlights a potential enzymatic route for converting this compound into the saturated suberic acid if desired.

Table 1: Examples of Biocatalytic Systems for Dicarboxylic Acid (DCA) Production

| Biocatalytic System | Enzyme(s)/Pathway | Substrate(s) | Product(s) | Key Findings/Yield | Reference |

|---|---|---|---|---|---|

| Engineered Candida tropicalis | ω-Oxidation Pathway | Oleic Acid, Glucose | 1,18-cis-octadec-9-enedioic acid | Final titer of ~45 g/L; Productivity of 0.56 g/L/h. | nih.gov |

| Engineered E. coli Consortia | Artificial Multi-Enzyme Cascade (inc. monooxygenase, lactonase, dehydrogenases) | Cycloalkanes (e.g., Cyclohexane) | α,ω-Dicarboxylic Acids (e.g., Adipic Acid) | Produced DCAs of varying chain lengths (C5-C8); Adipic acid yield of 84%. | nih.gov |

| Whole-cell E. coli | Enoate Reductase (ER) | cis,cis-Muconic acid, 2-Hexenedioic acid | Adipic Acid | Achieved 99% yield from muconic acid after 24 hours. | semanticscholar.org |

| General Yeast/Bacteria | ω-Oxidation Pathway | Fatty Acids, Alkanes | α,ω-Dicarboxylic Acids | A well-established natural pathway for DCA synthesis. | unibo.it |

Downstream Processing and Purification Methodologies for Bio-derived this compound

The recovery and purification of dicarboxylic acids from a complex fermentation broth is a critical and often costly stage, potentially accounting for a large percentage of total production costs. researchgate.net The final purity of the monomer is paramount, especially for applications in polymer synthesis where even trace impurities can negatively impact polymerization and the properties of the final product. google.com For a bio-derived product like this compound, downstream processing would involve separating the target molecule from biomass, residual substrates, proteins, salts, and other metabolic byproducts. google.com

A common initial step is the separation of biomass, often achieved through centrifugation or filtration. google.com Following this, several techniques can be employed to isolate and purify the DCA from the aqueous broth.

Precipitation and Crystallization: One widely used method involves acidifying the fermentation broth with a strong acid. google.com This converts the dicarboxylate salt into its less soluble free acid form, causing it to precipitate out of the solution. The resulting crystals can then be recovered by filtration. google.com Further purification can be achieved by recrystallization from a suitable solvent, which is a known method for purifying DCAs produced by fermentation. google.com In some cases, heating the acidified broth can induce the formation of three immiscible phases, with the DCA concentrated in a recoverable organic phase. google.com

Membrane-Based Separation: Membrane technology is a promising approach for the sustainable purification of bio-derived chemicals. unibo.it Nanofiltration (NF) has been successfully used in the purification of DCAs, sometimes in combination with diafiltration (a process that washes the retained components). google.com This technique can separate the DCA from smaller molecules like monocarboxylic acids and salts. The permeability of membranes to specific DCAs can also be controlled by adjusting the pH of the solution. google.comgoogle.com This principle has been used to separate saturated DCAs from their unsaturated counterparts by operating at a pH where the membrane is selectively impermeable to one of the components. google.comgoogle.com Membrane-based solvent extraction, using a membrane as a contactor between the aqueous broth and an organic solvent, also offers an efficient way to recover DCAs while preventing the formation of stable emulsions. unibo.it

Chromatography and Adsorption: For achieving very high purity, chromatographic methods like simulated moving bed chromatography (SMBC) can be employed. google.com This technique has been described for the purification and separation of medium-to-long chain (C9-C18) DCAs. google.com Additionally, treatment with adsorbents like activated carbon is a common step to remove color and other minor impurities. google.com

Distillation: For DCAs that are thermally stable, distillation under reduced pressure is a viable final purification step. google.com This method is effective at separating the target DCA from other acids with different boiling points. google.com The process might involve melting the crystallized DCA and then feeding the liquid into a distillation or rectification column. google.com

Table 2: Downstream Processing Techniques for Bio-derived Dicarboxylic Acids

| Methodology | Principle of Separation | Application/Notes | Reference |

|---|---|---|---|

| Precipitation/Crystallization | Reduced solubility of the free acid at low pH. | A primary recovery step. Purity is enhanced by recrystallization. | google.comgoogle.com |

| Nanofiltration (NF) / Diafiltration | Size exclusion and charge repulsion by a semi-permeable membrane. | Effective for separating DCAs from salts and smaller organic acids. Often used prior to distillation. | google.com |

| pH-Dependent Membrane Filtration | Selective membrane permeability based on the dissociation state (pH) of the acids. | Can be used to separate saturated from unsaturated DCAs. | google.comgoogle.com |

| Membrane Solvent Extraction | Selective transfer of the DCA from the aqueous broth to an organic solvent across a membrane interface. | Avoids emulsion formation and can be highly selective. | unibo.it |

| Adsorption | Binding of impurities (e.g., color bodies) to a solid adsorbent. | Commonly uses activated carbon for "polishing" the DCA solution. | google.com |

| Distillation | Separation based on differences in boiling points under reduced pressure. | A final purification step for thermally stable DCAs. | google.comgoogle.com |

Reactivity and Reaction Mechanisms of Oct 4 Enedioic Acid

Reactions Involving the Carbon-Carbon Double Bond

The olefinic moiety in Oct-4-enedioic acid is a site of high electron density, making it susceptible to electrophilic attack and other addition reactions characteristic of alkenes.

Electrophilic Addition Reactions to the Olefinic Moiety (e.g., Halogenation, Hydrohalogenation)

Electrophilic addition reactions are a hallmark of alkenes, where the π-bond breaks to form two new σ-bonds savemyexams.comsavemyexams.com. For this compound, the C=C double bond at the 4-position undergoes such additions.

Halogenation : Alkenes react readily with halogens (X₂, such as Br₂ or Cl₂) in an electrophilic addition reaction, typically occurring at room temperature savemyexams.comlibretexts.org. The mechanism involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion from the opposite face, resulting in anti-addition libretexts.orgmasterorganicchemistry.com. For example, the bromination of but-2-enedioic acid (maleic or fumaric acid), a similar unsaturated dicarboxylic acid, yields dibrominated products with specific stereochemistry depending on the starting isomer masterorganicchemistry.com. This compound would similarly undergo addition of bromine or chlorine across its double bond.

Hydrohalogenation : The addition of hydrogen halides (HX, such as HCl or HBr) to the double bond forms halogenoalkanes savemyexams.comsavemyexams.com. This reaction proceeds via a carbocation intermediate, and for unsymmetrical alkenes, the regioselectivity is generally governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable carbocation savemyexams.com. Given the symmetrical nature of the double bond in this compound (between C4 and C5), the addition of HX would likely result in a mixture of positional isomers if the chain were not symmetrical around the double bond, but in this case, it would lead to identical products regardless of which carbon receives the hydrogen due to the symmetry of the molecule.

Chemo-selective Hydrogenation and Reduction Strategies

Chemo-selective hydrogenation of the carbon-carbon double bond in this compound aims to reduce the alkene without affecting the carboxylic acid groups. This selectivity is crucial for retaining the diacid functionality for further transformations.

Catalytic hydrogenation using noble metal nanoparticles (NPs) has been shown to be highly effective for the selective reduction of unsaturated dicarboxylic acids mdpi.comresearchgate.net. For instance, studies on the hydrogenation of maleic acid and fumaric acid (both C4 unsaturated dicarboxylic acids) demonstrate their complete conversion to succinic acid (a saturated dicarboxylic acid) in the presence of various metal nanoparticles, with Rhodium (Rh) nanoparticles exhibiting 100% selectivity mdpi.com. Similarly, muconic acid (a C6 conjugated dicarboxylic acid) can be hydrogenated to adipic acid mdpi.comtandfonline.com.

Table 1: Selective Hydrogenation of Unsaturated Dicarboxylic Acid Analogues

| Substrate (Analogue) | Catalyst System | Product | Selectivity | Reference |

| Maleic Acid | Rh NPs in water | Succinic Acid | 100% | mdpi.com |

| Fumaric Acid | Rh NPs in water | Succinic Acid | 100% | mdpi.com |

| trans,trans-Muconic Acid | Pd NPs in water | Adipic Acid | 80% | mdpi.com |

| cis,cis-Muconic Acid | Pd NPs in water | Adipic Acid | 16% | mdpi.com |

These findings suggest that this compound could undergo similar selective hydrogenation of its double bond to yield octanedioic acid, provided appropriate catalytic systems and reaction conditions are employed. Copper oxide quantum dots supported on graphdiyne (CuxO/GDY) have also been reported for highly selective electrocatalytic olefin hydrogenation in aqueous solutions, even allowing for selective hydrogenation of cis-trans isomeric olefins researchgate.netresearchgate.net.

Epoxidation and Dihydroxylation Reaction Studies

The double bond of this compound is also amenable to epoxidation and dihydroxylation reactions, which introduce oxygen-containing functionalities.

Epoxidation : This reaction converts the alkene into an epoxide, a three-membered cyclic ether. Peroxy acids, such as m-chloroperbenzoic acid (mCPBA), are commonly used chemical reagents for epoxidation acs.org. Enzymatic approaches, particularly using unspecific peroxygenases (UPOs) from fungi, have emerged as highly regioselective and stereoselective methods for epoxidizing unsaturated fatty acids acs.orgresearchgate.netresearchgate.net. For instance, certain UPOs have been shown to epoxidize α-linolenic acid with high conversion and strict regioselectivity, forming specific epoxides acs.orgresearchgate.net. While direct studies on this compound are not detailed, the principles from long-chain unsaturated dicarboxylic acids like 1,18-octadec-9-enedioic acid, which can be further modified by epoxidation of the double bond, are highly relevant researchgate.netucl.ac.uk.

Dihydroxylation : This reaction adds two hydroxyl groups across the double bond, forming a vicinal diol. Osmium tetroxide (OsO₄) is a widely used reagent for syn-dihydroxylation, where both hydroxyl groups are added to the same face of the alkene masterorganicchemistry.com. The Sharpless asymmetric dihydroxylation (SAD) is a powerful enantioselective variant that uses catalytic amounts of osmium (e.g., potassium osmate) in the presence of a stoichiometric re-oxidant (such as N-methylmorpholine N-oxide (NMO) or K₃Fe(CN)₆) and chiral ligands (e.g., (DHQD)₂PHAL or (DHQ)₂PHAL) masterorganicchemistry.comorganic-chemistry.orgucl.ac.ukharvard.edu. This method allows for the preparation of enantiomerically enriched 1,2-diols from prochiral olefins with high enantiomeric excess organic-chemistry.orgucl.ac.ukharvard.eduresearchgate.net. The application of Sharpless AD to the double bond of this compound would yield dihydroxylated products with controlled stereochemistry.

Radical Additions and Polymerization Initiation Research

The carbon-carbon double bond in this compound can participate in radical addition reactions and serve as a monomer in polymerization processes.

Radical Additions : Alkenes can undergo radical additions, where a radical species adds to the double bond, generating a new radical intermediate that can then react further. These reactions typically involve initiators that generate free radicals.

Polymerization Initiation Research : this compound possesses both an unsaturated carbon-carbon bond and two carboxylic acid groups, making it a versatile monomer for polymer synthesis. The double bond can undergo addition polymerization, particularly radical polymerization, to form poly(this compound) chains with pendant carboxylic acid groups. Furthermore, its dicarboxylic acid nature allows it to serve as a monomer in condensation polymerization reactions, such as the formation of polyesters with diols or polyamides with diamines ocl-journal.org. Long-chain unsaturated dicarboxylic acids, such as 1,18-octadec-9-enedioic acid, are recognized as valuable precursors for bio-based cross-linked polymers, highlighting the potential of this compound in materials science ucl.ac.ukocl-journal.org.

Cycloaddition Reactions (e.g., Diels-Alder) with Unsaturated Dicarboxylic Acids

Cycloaddition reactions involve the concerted bonding of two independent π-electron systems to form a new ring libretexts.orglibretexts.org. The Diels-Alder reaction is a prominent example, classified as a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile to form a substituted cyclohexene (B86901) derivative libretexts.orglibretexts.orgwikipedia.org.

This compound, with its electron-withdrawing carboxylic acid groups, would function as an electron-deficient dienophile in Diels-Alder reactions libretexts.orglibretexts.orgmnstate.edu. Dienophiles bearing electron-withdrawing substituents (such as carbonyls) are known to be highly reactive in Diels-Alder reactions libretexts.orglibretexts.orgmnstate.edu. For example, maleic anhydride (B1165640), a cyclic dicarboxylic acid derivative with strong electron-withdrawing carbonyl groups, is a highly reactive dienophile libretexts.orgmnstate.edu. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product libretexts.orglibretexts.org. Thus, this compound could participate in Diels-Alder reactions with suitable conjugated dienes to form novel cyclic adducts, contributing to the synthesis of complex organic structures.

Reactions Involving the Carboxylic Acid Functionalities

The two carboxylic acid groups of this compound exhibit characteristic reactions of carboxylic acids, which can be broadly categorized into salt formation, nucleophilic acyl substitution, reduction, and decarboxylation acs.org.

Salt Formation : As an acid, this compound can react with bases to form carboxylate salts. This is a fundamental acid-base reaction, and the resulting salts can be useful for purification or as intermediates in further reactions.

Esterification : The carboxylic acid groups can react with alcohols in the presence of an acid catalyst to form esters (Fischer esterification) tandfonline.comgoogle.com. This is a common method for protecting the acid groups or for synthesizing diesters of this compound, which can serve as monomers for polyesters or as plasticizers.

Amide Formation : Carboxylic acids can be converted into amides by reaction with amines. This often requires activation of the carboxylic acid, for example, by converting it into an acid chloride or an anhydride, followed by reaction with an amine fu-berlin.denih.govlibretexts.org. For instance, amidation reactions of dicarboxylic acids with amines using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) have been reported to proceed in good yields fu-berlin.de.

Anhydride Formation : Dicarboxylic acids can form anhydrides, either intermolecularly or, if sterically feasible, intramolecularly to form cyclic anhydrides libretexts.org. This involves the condensation of two carboxylic acid groups with the loss of water. Acid anhydrides are highly reactive to nucleophilic attack and can be used to form esters and amides libretexts.org.

Reduction : Carboxylic acids can be reduced to primary alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH₄) fu-berlin.deacs.org. This reaction would convert this compound into oct-4-ene-1,8-diol.

Decarboxylation : This reaction involves the removal of a carboxyl group as carbon dioxide. While simple carboxylic acids generally require harsh conditions for decarboxylation, certain structural features can facilitate it. β,γ-unsaturated dicarboxylic acids, or those with a keto group in the β-position (like 2-methyl-4-oxopent-2-enedioic acid, an analogue), are known to undergo thermal decarboxylation nasa.govresearchgate.netgoogle.com. The specific conditions for decarboxylation of this compound would depend on its exact structural context, but it is a potential reaction pathway under appropriate thermal or catalytic conditions.

Esterification Reactions and Kinetic Studies

Esterification is a fundamental reaction for carboxylic acids, involving the condensation of a carboxylic acid with an alcohol to form an ester. This compound, possessing two carboxylic acid groups, can undergo mono- or diesterification. For instance, (E)-dibenzyl oct-4-enedioate has been synthesized, indicating the successful esterification of the diacid with benzyl (B1604629) alcohol ontosight.ai. The reverse process, benzyl ester hydrolysis, can be achieved using lithium hydroxide (B78521) in a mixture of tetrahydrofuran, methanol (B129727), and water ontosight.ai. While the compound's ability to form esters is established, detailed kinetic studies specifically focusing on the esterification rates and mechanisms of this compound were not explicitly found in the available research.

Amidation and Polyamide Formation Research

Dicarboxylic acids are crucial monomers in the synthesis of polyamides through amidation reactions, typically involving condensation polymerization with diamines. Although direct research on the amidation and polyamide formation specifically utilizing this compound is not extensively detailed in the provided literature, its classification as a dicarboxylic acid suggests its potential in such applications. For example, longer-chain unsaturated dicarboxylic acids, such as E-octadec-9-enedioic acid, have been successfully employed in condensation polymerization with 1,6-hexamethylenediamine (PubChem CID: 16402) to yield polyamides with unique thermal and mechanical properties. This demonstrates the general utility of unsaturated dicarboxylic acids as bio-based monomers for sustainable polyamide production, implying a similar potential for this compound.

Anhydride Formation and Reactivity Studies

Dicarboxylic acids can form cyclic anhydrides, especially when the molecular structure allows for the formation of stable five- or six-membered rings through intramolecular dehydration. Anhydrides are generally more reactive than their corresponding carboxylic acids, making them valuable intermediates in organic synthesis, including pharmaceutical prodrug synthesis. While the general principle of anhydride formation from dicarboxylic acids and their enhanced reactivity is well-documented, specific studies detailing the formation of oct-4-enedioic anhydride or its particular reactivity profiles were not identified in the current research. However, the concept of decarboxylative ketonization, which can proceed via an acid anhydride intermediate in catalytic redox cycles, highlights the potential for diverse transformations if an anhydride derivative of this compound were formed.

Decarboxylation Pathways and Mechanisms

Decarboxylation involves the elimination of a carboxyl group as carbon dioxide. For dicarboxylic acids, decarboxylation can occur under various conditions, often involving heat or specific catalysts. While beta-keto acids are known to readily decarboxylate, this compound is not a beta-keto acid. However, related processes involving decarboxylation have been observed in the context of fatty acid metabolism, where alpha-keto acid intermediates rapidly decarboxylate in the presence of oxidizing agents, including hydrogen peroxide. The formation of methylsuccinic acid from the nonoxidative decarboxylation of 2-methyl-4-oxopent-2-enedioic acid (OMPD), an unsaturated keto acid, illustrates a relevant decarboxylation pathway. Specific research on the decarboxylation pathways and mechanisms of this compound itself was not found, suggesting a gap in the detailed understanding of its thermal or catalytic decomposition in this manner.

Chemo- and Regioselectivity in this compound Transformations

The presence of both carboxylic acid groups and a double bond in this compound presents opportunities for selective chemical transformations. Achieving chemo- and regioselectivity is crucial to target specific functional groups or positions within the molecule, especially concerning the cis and trans isomers of the double bond.

Stereochemical Control in Synthesis and Reaction Mechanisms

This compound exists as geometric isomers, cis (Z) and trans (E), due to the restricted rotation around the carbon-carbon double bond fishersci.atontosight.airqbchemical.com. Controlling the stereochemistry during synthesis or reaction is a significant challenge and area of research. The (E)-oct-4-enedioic acid isomer has been prepared through methods such as cross-metathesis of olefin-containing benzyl esters, followed by hydrolysis ontosight.ai.

In the synthesis of complex derivatives, such as (2S,7S)-2,7-diisopropylthis compound, stereochemical control has been achieved through double alkylation reactions involving chiral auxiliaries. Biotechnological approaches, particularly using whole-cell biocatalysts, have shown promise for the highly specific and selective production of cis isomers of unsaturated long-chain dicarboxylic acids, which are often challenging to synthesize chemically. For instance, the biotransformation of oleic acid (PubChem CID: 445639) using Candida tropicalis can yield 1,18-cis-octadec-9-enedioic acid with high specificity. Furthermore, enzymatic methods, such as those involving fungal peroxygenases, have demonstrated regioselective and stereoselective epoxidation of unsaturated fatty acids, suggesting potential for similar controlled functionalization of the double bond in this compound.

Catalytic Approaches for Selective Functionalization

Catalytic methods play a pivotal role in achieving selective transformations of this compound. Cross-metathesis, a powerful catalytic reaction, has been successfully employed in the synthesis of (E)-oct-4-enedioic acid from appropriate olefinic precursors ontosight.ai. This highlights the utility of metathesis catalysts in controlling the position and stereochemistry of the double bond.

Beyond metathesis, general catalytic strategies for selective functionalization of dicarboxylic acids and alkenes are relevant. Palladium-catalyzed reactions, for example, have been developed for site-selective functionalization of unactivated alkenes. Moreover, catalyst-controlled site-selective C–H activation, particularly methylene (B1212753) C–H lactonization of dicarboxylic acids using specific palladium catalysts, demonstrates the ability to selectively functionalize different positions within a dicarboxylic acid chain. These advancements in catalytic chemistry offer pathways for the selective modification of either the carboxylic acid groups or the double bond in this compound, enabling the synthesis of diverse derivatives with controlled properties.

Table 1: Characterization Data for (E)-Oct-4-enedioic acid and its Dibenzyl Ester

| Compound | 1H NMR (400 MHz, CDCl3/DMSO-d6) | 13C NMR (100 MHz, CDCl3/DMSO-d6) | HRMS (FAB) m/z |

| (E)-Oct-4-enedioic acid | δ 12.06 (s, 2H), 5.44 (t, J = 3.2 Hz, 2H), 2.24 (m, 4H), 2.18 (m, 4H) | δ 173.9, 129.3, 33.6, 27.4 | [M-H+] for C8H12O4: calcd 171.06628, found 171.06628 ontosight.ai |

| (E)-Dibenzyl oct-4-enedioate | δ 7.35 (m, 10H), 5.46 (m, 2H), 5.12 (s, 4H), 2.41 (m, 4H), 2.33 (m, 4H) | δ 173.0, 136.1, 129.5, 128.7, 128.4, 66.3, 34.2, 27.9 | [M+Na+] for C22H24NaO4: calcd 375.1572, found 375.1566 ontosight.ai |

Advanced Derivatives and Functionalization of Oct 4 Enedioic Acid

Synthesis and Research of Esters and Diesters of Oct-4-enedioic Acid

The esterification of this compound is a fundamental transformation that enhances its solubility in organic solvents and allows for its use in various condensation reactions. The synthesis of simple diesters, such as dimethyl and diethyl esters, can be achieved through standard acid-catalyzed esterification with the corresponding alcohol.

A notable synthesis of a more complex diester derivative is that of 2-acetylamino-7-benzoylamino-oct-4-enedioic acid dimethyl ester. google.comgoogleapis.com This compound has been synthesized using solution-phase metathesis conditions. google.comgoogleapis.com The reaction involves the cross-metathesis of 6-acetoxy-2-benzoylamino-4-hexenoic acid methyl ester with methyl-2-acetylamino-4-pentenoate in the presence of a second-generation Grubbs' catalyst. google.comgoogleapis.com

Research has also been conducted on bis-quaternary mivacurium (B34715) analogues that are derivatives of (E)-oct-4-enedioic acid. researchgate.net These complex esters have been synthesized and evaluated for their neuromuscular blocking activity. researchgate.net

The characterization of these esters relies on standard analytical techniques. For instance, the NMR data for (E)-oct-4-enedioic acid has been documented, providing a reference for the analysis of its derivatives. nih.gov

Table 1: Examples of Synthesized Esters and Diesters of this compound

| Compound Name | Synthetic Method | Precursors | Catalyst |

| Dialkyl octenedioate | Acid-catalyzed esterification | This compound, Alcohol | Acid catalyst |

| 2-Acetylamino-7-benzoylamino-oct-4-enedioic acid dimethyl ester | Solution-phase metathesis | 6-Acetoxy-2-benzoylamino-4-hexenoic acid methyl ester, Methyl-2-acetylamino-4-pentenoate | Second-generation Grubbs' catalyst |

| Bis-quaternary mivacurium analogues | Multi-step synthesis | (E)-oct-4-enedioic acid | Not specified |

Amides and Polyamide Precursors Derived from this compound

The dicarboxylic nature of this compound makes it a suitable monomer for the synthesis of polyamides. The general principle of polyamide formation involves the condensation reaction between a dicarboxylic acid and a diamine, forming an amide linkage with the elimination of water. savemyexams.com While specific research detailing the synthesis of polyamides directly from this compound is not extensively documented in publicly available literature, the synthesis can be extrapolated from established methods for other dicarboxylic acids.

The reaction would typically proceed by reacting this compound with a suitable diamine, such as hexamethylenediamine, in a process known as melt polycondensation. Catalysts may be employed to enhance the reaction rate and achieve high molecular weight polymers. nih.gov The presence of the double bond in the backbone of the resulting polyamide would be expected to influence its thermal and mechanical properties, potentially leading to materials with unique characteristics compared to polyamides derived from saturated dicarboxylic acids.

Recent advancements have highlighted greener pathways for the production of polyamides using dicarboxylic acids, including those derived from unsaturated fatty acids. azom.com These methods, which can include electrochemical approaches, aim to reduce the environmental impact associated with traditional polyamide production. azom.com

Halogenated and Hydroxylated Derivatives Research

Currently, there is a notable lack of specific research documented in the public domain regarding the direct halogenation or hydroxylation of this compound. However, the presence of a double bond suggests that this compound could undergo addition reactions with halogens (e.g., bromine, chlorine) to yield dihalogenated derivatives. Similarly, hydroxylation reactions, potentially using reagents like osmium tetroxide or through epoxidation followed by hydrolysis, could introduce two hydroxyl groups across the double bond, forming a dihydroxyoctanedioic acid derivative. Such functionalizations would significantly alter the polarity and reactivity of the molecule, opening avenues for new material applications. Further research is required to explore these synthetic possibilities and characterize the resulting compounds.

Synthesis of Heterocyclic Compounds Incorporating this compound Moieties

The use of this compound as a building block for the synthesis of heterocyclic compounds is an emerging area of interest, particularly in the field of medicinal chemistry. A specific application has been demonstrated in the development of compositions for treating CDK4/6-mediated cancer. google.comgoogle.comjustia.com

In this context, (E)-oct-4-enedioic acid is used as a linker to conjugate a VHL-1 ligand, which is a heterocyclic compound, to another molecule. google.comgoogle.comjustia.com The synthesis involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of an amide bond between one of the carboxylic acid groups of this compound and an amine group on the VHL-1 molecule. google.comgoogle.comjustia.com

This example illustrates the utility of this compound as a bifunctional linker, where its two carboxylic acid groups can be selectively reacted to connect different molecular entities, including heterocyclic structures. The length and stereochemistry of the this compound linker are crucial for the biological activity of the final conjugate.

Polymerizable Derivatives and Macro-monomers Research

This compound and its derivatives hold potential as monomers for various polymerization reactions beyond polyamide formation. The internal double bond can participate in addition polymerization, while the carboxylic acid groups can be converted into other polymerizable functionalities.

For instance, this compound has been mentioned in the context of creating anti-shrinkage agents for molding unsaturated polyester (B1180765) resins. google.com This suggests its incorporation into polymer networks. The reactivity of the double bond allows for cross-linking reactions, which can be beneficial in the formation of thermosetting polymers.

Furthermore, the carboxylic acid groups can be esterified with hydroxy-functionalized monomers, such as hydroxyethyl (B10761427) methacrylate, to create macromonomers. These macromonomers, possessing a central oct-4-enedioate core and terminal polymerizable groups, could then be copolymerized with other vinyl monomers to produce graft copolymers with tailored architectures and properties. The synthesis of such polymerizable derivatives is an area ripe for further investigation, with potential applications in advanced materials and coatings.

Polymer Chemistry and Materials Science Applications of Oct 4 Enedioic Acid

Oct-4-enedioic Acid as a Monomer in Polyester (B1180765) Synthesis

Unsaturated dicarboxylic acids, notably 1,18-octadec-9-enedioic acid (ODA), serve as valuable monomers in the synthesis of polyesters, particularly those sourced from bio-based feedstocks researchgate.netgoogle.com. These long-chain dicarboxylic acids can be obtained from renewable resources like oleic acid through self-metathesis reactions, often catalyzed by advanced catalysts such as second-generation Grubbs catalysts researchgate.netocl-journal.orgnih.govresearchgate.net. The resulting polyesters are typically linear and can be produced through bulk polymerization processes researchgate.net. The inherent double bond within the monomer unit offers opportunities for subsequent chemical modification and cross-linking, enabling the tailoring of material properties researchgate.net.

Condensation Polymerization Kinetics and Mechanisms

Polyesters are commonly synthesized via condensation polymerization, a step-growth reaction involving dicarboxylic acids and diols nih.gov. This mechanism entails the removal of water as a byproduct, which drives the polyesterification reaction to completion nih.gov. For unsaturated dicarboxylic acids like 1,18-octadec-9-enedioic acid, polycondensation with various diols has been successfully demonstrated researchgate.netresearchgate.net. For instance, a new class of bio-based linear polyesters has been developed from oleic acid derivatives, including those based on 1,18-(Z)-octadec-9-enedioic acid, through a bulk polymerization process researchgate.net. The polyesterification reaction's efficiency is significantly influenced by reaction temperature, and to a lesser extent, by reaction time and the presence of catalysts google.com. Catalysts such as p-toluene sulfonic acid (p-TSA) are frequently employed to facilitate the esterification nih.gov.

Structure-Property Relationships in this compound-based Polyesters

The structural characteristics of polyesters derived from unsaturated dicarboxylic acids, such as 1,18-(Z)-octadec-9-enedioic acid, profoundly influence their thermal and mechanical properties researchgate.netgoogle.com. Studies indicate that the melting temperature (Tm) of these polyesters increases with a decrease in the unsaturation content within their repeat units researchgate.net. This observation suggests that both the degree of saturation and the length of the aliphatic chains are critical determinants of the polymers' crystallinity and thermal transitions researchgate.netgoogle.com. Polyesters synthesized from 1,18-(Z)-octadec-9-enedioic acid and its fully saturated counterpart (1,18-octadecanedioic acid) with corresponding diols exhibit very low glass-transition temperatures (Tg) researchgate.net. The melt temperature and enthalpy of these bio-based polymers are influenced by the monomer chain length, a relationship that can be effectively explained through group contribution analysis google.com. The ability to precisely control the microstructure of these polymers directly impacts their thermal behavior abmole.com.

Table 1: Thermal Properties of Polymers Derived from Unsaturated Dicarboxylic Acids

| Polymer Type | Monomer (Dicarboxylic Acid) | Glass Transition Temperature (Tg) [°C] | Melting Temperature (Tm) [°C] | Key Observation | Source |

| Polyamides | Z-octadec-9-enedioic acid | 25 - 121 | 157 - 220 | Exhibit broad melting and glass transition, contributing to multiple-shape memory properties. | ocl-journal.orgresearchgate.net |

| Polyesters | 1,18-(Z)-octadec-9-enedioic acid | Very low | Increases with decreasing unsaturation | Biodegradable, offering a sustainable alternative to petroleum-derived polymers like low-density polyethylene. | researchgate.net |

| Polyesters | α,ω-dienes (bio-based, derived from fatty acids) | Not specified | Up to 122.5 (dependent on diol segment) | Melting temperature is significantly influenced by the specific diol used in the polymerization. | guidechem.com |

Utilization in Polyamide and Polyurethane Synthesis Research

Unsaturated dicarboxylic acids, particularly those derived from plant oils like 1,18-octadec-9-enedioic acid, are increasingly recognized as renewable building blocks for the synthesis of polyamides and polyurethanes researchgate.netresearchgate.net.

In the synthesis of polyamides, both Z- and E-isomers of octadec-9-enedioic acid have been employed in condensation polymerization reactions with various diamines ocl-journal.orgresearchgate.netresearchgate.net. For example, E-octadec-9-enedioic acid, obtained from the self-metathesis of fatty acids present in woody oils, has been successfully condensed with 1,6-hexamethylenediamine to yield polyamides researchgate.net. These polyamides have undergone extensive characterization, including analysis of their chemical structures using FTIR and 13C NMR, and evaluation of their thermal (DSC, TGA) and mechanical properties (DMA, tensile testing) researchgate.net. The resulting polyamides typically exhibit glass transition temperatures (Tg) ranging from 25 to 121 °C and melting temperatures (Tm) from 157 to 220 °C ocl-journal.org. Notably, some polyamides synthesized from E-octadec-9-enedioic acid have demonstrated multiple-shape memory properties, attributed to their broad melting and glass transition ranges researchgate.net.

For polyurethane synthesis, 1,18-octadec-9-enedioic acid can be chemically transformed into diisocyanate derivatives, which are crucial precursors for polyurethane formation researchgate.net. A three-step synthetic pathway has been developed to produce chain-end functional di-sorbitan oleate (B1233923) monomers from 1,18-octadec-9-enedioic acid, which subsequently serve as key intermediates for bio-based polyurethanes researchgate.net. Furthermore, bio-based unsaturated aliphatic polyesters and polyurethanes have been successfully synthesized using fatty acid monomers with dual functionality, obtained through the cross-metathesis of oleic acid and oleic alcohol researchgate.netgoogle.com.

Cross-linking Agents and Unsaturated Resins Utilizing this compound

The inherent unsaturation (double bond) present in dicarboxylic acids such as 1,18-octadec-9-enedioic acid renders them highly suitable for use as cross-linking agents and in the formulation of unsaturated resins nih.govresearchgate.net. This double bond provides reactive sites for further chemical reactions, including radical polymerization, which leads to the formation of robust, cross-linked polymeric networks researchgate.netacs.org.

Radical Polymerization and Curing Mechanisms

When unsaturated dicarboxylic acids are incorporated into polymer backbones, they enable subsequent cross-linking through radical polymerization. This process typically commences with the generation of free radicals, which then react with the double bonds within the polymer chains, resulting in the formation of a three-dimensional network structure supergen-bioenergy.net. The curing of unsaturated resins, often involving co-monomers like styrene, is a common application where these double bonds react to form a thermoset material nih.gov. It is important to note that the presence of oxygen can inhibit free radical polymerization, particularly during the delayed post-curing stage. The rate of polymerization is noticeably dependent on the degree of unsaturation present in the monomers researchgate.netsupergen-bioenergy.net.

Development of Bio-based and Sustainable Polymers

The utilization of unsaturated dicarboxylic acids, such as 1,18-octadec-9-enedioic acid, derived from renewable resources like plant oils (e.g., oleic acid), represents a significant advancement in the development of bio-based and sustainable polymers ieabioenergy.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netgoogle.com. This approach is crucial for reducing dependence on fossil-based feedstocks and mitigating environmental impacts researchgate.net. Bio-based polymers offer a promising alternative to traditional petroleum-derived materials, contributing to the principles of a circular economy guidechem.com. The efficient synthesis of these monomers from natural sources, often through processes like self-metathesis, makes them highly attractive for industrial applications ieabioenergy.comocl-journal.orgresearchgate.netnih.gov. The resulting bio-based polyesters, polyamides, and polyurethanes can exhibit properties comparable to or even superior to their fossil-based counterparts, while also offering advantages in terms of biodegradability or enhanced sustainability profiles researchgate.netresearchgate.net.

Applications in Specialty Polymer and Co-polymer Research

This compound (C₈H₁₂O₄) is recognized as a significant material building block within polymer science. nih.govcymitquimica.comabmole.com Its dual functionality, stemming from both the alkene (double bond) and the dicarboxylic acid moieties, provides multiple reactive sites for polymerization. The carboxylic acid groups can engage in condensation polymerization reactions, such as polyester or polyamide synthesis, while the internal double bond offers opportunities for addition polymerization, ring-opening metathesis polymerization (ROMP), or post-polymerization modifications. ontosight.aiechemi.comresearchgate.net This inherent versatility positions this compound as a promising monomer for creating polymers with tailored properties. guidechem.com

Functional Polymer Design

The distinct chemical structure of this compound is particularly advantageous for the design of functional polymers. The presence of the double bond allows for the introduction of unsaturation into polymer backbones, which can impart specific properties such as cross-linkability, biodegradability, or reactivity for further functionalization. The carboxylic acid groups, on the other hand, enable its incorporation into condensation polymers like polyesters and polyamides, where it can contribute to chain flexibility or introduce sites for hydrogen bonding. ontosight.airesearchgate.net

A notable application demonstrating its utility in functional polymer design involves its use as a precursor for more complex monomers. For instance, (E)-Oct-4-enedioic acid has been utilized in the synthesis of a monomer for photodegradable nitrophenylene polymers. In this process, (E)-Oct-4-enedioic acid was reacted with (2-nitro-1,3-phenylene)bis(methylene) bis(4-methylbenzenesulfonate) in acetonitrile (B52724) to yield a functional monomer, which could then be subjected to Ring-Opening Metathesis Polymerization (ROMP). This highlights its role not just as a direct monomer, but also as a crucial intermediate in constructing sophisticated polymer architectures with specific functionalities.

Advanced Material Fabrication Using this compound Building Blocks

The integration of this compound as a building block facilitates the fabrication of advanced materials with enhanced or novel properties. Its ability to introduce a double bond into the polymer structure is critical for applications requiring materials that can undergo further chemical modification, such as epoxidation or hydrogenation, to fine-tune their mechanical, thermal, or degradation characteristics. While detailed specific data on the direct polymerization of this compound and the properties of the resulting polymers are not extensively reported in the provided sources, its structural features strongly suggest its potential in developing materials with controlled properties. The use of its derivatives, such as in the synthesis of monomers for photodegradable polymers, exemplifies its contribution to advanced material fabrication, where specific chemical triggers are designed into the polymer backbone for controlled degradation. This approach is vital for developing sustainable materials and those with responsive behaviors.

Biological and Biochemical Research Contexts of Oct 4 Enedioic Acid

Role in Fatty Acid Metabolism Research

Oct-4-enedioic acid is a naturally occurring metabolite, particularly noted in the context of fatty acid breakdown. ontosight.ai Its presence and concentration can be indicative of specific metabolic activities and dysfunctions.

Peroxisomes are cellular organelles that, like mitochondria, are involved in the breakdown of fatty acids through a process called beta-oxidation. mdpi.com However, peroxisomes specialize in the metabolism of certain types of fatty acids, including very-long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. mdpi.comnih.gov this compound is recognized as an intermediate in the peroxisomal beta-oxidation of oleic acid, a common monounsaturated fatty acid. ontosight.ai This process involves the shortening of the fatty acid chain from both ends (omega-oxidation followed by beta-oxidation), leading to the formation of dicarboxylic acids. jci.org

The initial steps of this pathway for long-chain fatty acids often occur in the endoplasmic reticulum with an omega-hydroxylation, followed by oxidation to a dicarboxylic acid. jci.org This dicarboxylic acid is then transported into the peroxisome, where it undergoes beta-oxidation. mdpi.comjci.org The transporter protein ABCD3 has been identified as playing a major role in importing long-chain dicarboxylic acids into peroxisomes. uniprot.orgbiorxiv.org Inside the peroxisome, a series of enzymatic reactions shortens the carbon chain, and for unsaturated dicarboxylic acids like this compound, specific enzymes are required to handle the double bond. nih.gov

Defects in the enzymes of the peroxisomal beta-oxidation pathway can lead to an accumulation of intermediate metabolites, including this compound. ontosight.ai This accumulation can be a diagnostic marker for certain metabolic disorders. ontosight.ai

The metabolism of unsaturated dicarboxylic acids such as this compound requires a specific set of enzymes to handle the double bond. The peroxisomal beta-oxidation pathway includes enzymes like enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, which are part of a multifunctional enzyme complex. nih.gov For unsaturated fatty acids, additional enzymes like 2,4-dienoyl-CoA reductase and enoyl-CoA isomerase are necessary to convert the molecule into a substrate that can be processed by the core beta-oxidation machinery. nih.gov

Research has also explored the use of isolated enzymes for the transformation of unsaturated fatty acids. For instance, laccase has been shown to catalyze the oxidative cleavage of certain hydroxy and oxo fatty acids, which are metabolic derivatives of unsaturated fatty acids, to produce dicarboxylic acids. nih.gov While not directly involving this compound, this demonstrates the potential for enzymatic processes to modify and produce dicarboxylic acids.

Biosynthetic Pathways Leading to this compound Analogues

The biosynthesis of dicarboxylic acids can occur through several pathways in various organisms. A primary route is the ω-oxidation of fatty acids or alkanes, which is a three-step process involving hydroxylation, alcohol oxidation, and aldehyde oxidation to form a dicarboxylic acid. nih.gov This pathway is utilized by certain yeasts, like those of the genus Candida, to produce long-chain dicarboxylic acids. nih.gov

Engineered biosynthetic pathways in microorganisms like Escherichia coli have been developed to produce dicarboxylic acids. acs.org These can include:

Reversal of β-oxidation: This pathway elongates shorter dicarboxylic acid primers. researchgate.net